

Improving the efficacy of Sumilizer GP under high shear processing conditions

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Compound of Interest

Compound Name: Sumilizer GP

Cat. No.: B1609375

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Technical Support Center: Sumilizer® GP Efficacy Under High Shear Processing

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sumilizer® GP effectively in high shear processing applications. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Sumilizer® GP and how does it function as a stabilizer?

Sumilizer® GP is a high-performance, hybrid-type antioxidant developed by Sumitomo Chemical.^[1] Its unique molecular structure incorporates both a hindered phenolic antioxidant moiety and a phosphite antioxidant moiety in a single molecule.^[1] This dual-function design provides a synergistic effect to protect polymers from degradation during processing at elevated temperatures and under mechanical stress.^[1] The phenolic component acts as a primary antioxidant by scavenging free radicals, while the phosphite part functions as a secondary antioxidant by decomposing hydroperoxides into stable alcohols, thus preventing chain scission and cross-linking of the polymer chains.^{[2][3]}

Q2: What are the primary advantages of using Sumilizer® GP in high shear processing?

Under high shear conditions, polymers are subjected to intense mechanical stress, which can lead to chain scission and a decrease in molecular weight, thereby altering the material's properties. Sumilizer® GP offers excellent process stabilization under these demanding conditions. Its key benefits include:

- **Reduced Polymer Degradation:** Effectively minimizes the reduction in molecular weight and melt viscosity, maintaining the desired rheological properties of the polymer.
- **Prevention of Gel Formation:** Helps to prevent the formation of "fish-eye" gels, particularly in linear low-density polyethylene (LLDPE) films.[\[4\]](#)
- **Improved Color Stability:** Exhibits excellent resistance to discoloration, including NOx gas-induced yellowing.[\[4\]](#)
- **High Compatibility and Low Volatility:** Shows high compatibility with a range of polymers and has lower volatility, reducing additive loss during processing.[\[4\]](#)
- **Resistance to Hydrolysis:** Offers good resistance to hydrolysis, ensuring its stability and effectiveness in various processing environments.[\[4\]](#)

Q3: In which polymers is Sumilizer® GP effective?

Sumilizer® GP is compatible with a variety of thermoplastic resins, including:

- Linear Low-Density Polyethylene (L-LDPE)
- Polypropylene (PP)
- Polystyrene (PS)
- Polyamide (PA)
- Polycarbonate (PC)

Troubleshooting Guide

Issue 1: Increased Melt Flow Rate (MFR) or Decreased Viscosity After High Shear Processing

- Question: I am observing a significant increase in the Melt Flow Rate (MFR) of my polypropylene (PP) formulation after high shear extrusion, even with the addition of Sumilizer® GP. What could be the cause and how can I address it?
- Answer: An increase in MFR indicates polymer chain scission due to thermo-mechanical degradation. While Sumilizer® GP is highly effective, its performance can be influenced by several factors under high shear:
 - Inadequate Concentration: The recommended dosage of Sumilizer® GP for PP is typically in the range of 500-1500 ppm. Under exceptionally high shear rates or temperatures, a higher concentration within this range may be necessary.
 - Poor Dispersion: Inadequate mixing can lead to localized areas with insufficient stabilizer concentration, resulting in degradation. Ensure your mixing process achieves a homogenous dispersion of Sumilizer® GP within the polymer matrix.
 - Excessive Shear/Temperature: The processing conditions themselves might be too severe. High shear rates generate frictional heat, leading to a temperature rise in the polymer melt.[5] Consider optimizing your process by reducing screw speed, modifying the screw design to have less aggressive mixing elements, or lowering the barrel temperature profile.

Issue 2: Discoloration of the Polymer Post-Processing

- Question: My final product is exhibiting a yellow tint after processing, despite using Sumilizer® GP, which is known for its color stability. What could be the reason?
- Answer: Yellowing can occur due to several reasons, even with a high-performance stabilizer:
 - Interaction with Other Additives: Certain additives can have antagonistic effects when used together. For instance, some acidic fillers or flame retardants might interact with the stabilizer system under high heat and shear, leading to color formation. A thorough review of all components in your formulation is recommended.
 - Presence of Impurities: Catalyst residues in the polymer resin can promote degradation and color formation. Ensure you are using a high-quality polymer grade.

- Oxidation of Other Components: While Sumilizer® GP protects the base polymer, other additives in your formulation might be susceptible to oxidation at high processing temperatures, leading to color bodies.
- Insufficient Stabilization: Similar to the MFR issue, the concentration of Sumilizer® GP might not be sufficient for the severity of the processing conditions.

Issue 3: Blooming or Surface Defects on the Final Product

- Question: I'm noticing a hazy film or small deposits on the surface of my molded parts. Could this be related to Sumilizer® GP?
- Answer: This phenomenon, known as "blooming," is the migration of an additive to the surface of the polymer.[6] While Sumilizer® GP has high compatibility with many polymers, blooming can occur under certain circumstances:
 - Exceeding Solubility Limit: If the concentration of Sumilizer® GP is too high, it may exceed its solubility in the polymer matrix, leading to migration. It is crucial to stay within the recommended dosage range.
 - Processing Temperature: Excessively high processing temperatures can sometimes increase the mobility of additives, promoting migration to the surface.
 - Cooling Rate: A very slow cooling rate can sometimes provide more time for additives to migrate. Optimizing the cooling cycle of your process might help.
 - Incompatibility with Polymer Grade: While compatible with the general polymer family, there might be slight incompatibilities with specific grades or formulations, especially those containing certain comonomers or other additives.

Quantitative Data on Sumilizer® GP Performance

The following tables summarize the performance of Sumilizer® GP in polypropylene (PP) under processing conditions that involve high shear, such as melt extrusion.

Table 1: Melt Flow Rate (MFR) Stability of Polypropylene After Melt Extrusion

Formulation	MFR (g/10 min) Before Extrusion	MFR (g/10 min) After Extrusion	Change in MFR
PP (Control - No Stabilizer)	14.5	> 30 (significant degradation)	> 100%
PP + Conventional Antioxidant System (Phenolic AO + Phosphite)	14.5	~22.0	~52%
PP + Sumilizer® GP (1000 ppm)	14.5	14-15	< 4%

Data adapted from Sumitomo Chemical technical literature.[1]

Table 2: Melt Tension of Polypropylene After Melt Extrusion

Formulation	Melt Tension (g) After Extrusion
PP + Conventional Antioxidant System (Phenolic AO + Phosphite)	1.0
PP + Sumilizer® GP (1000 ppm)	3.0

Data adapted from Sumitomo Chemical technical literature.[1] A higher melt tension indicates better melt strength and less degradation.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Sumilizer® GP Using a Torque Rheometer

A torque rheometer, such as a Brabender Plastograph, is an excellent tool to simulate the high shear and high-temperature conditions of processing in a laboratory setting.[7][8][9]

Objective: To determine the effect of Sumilizer® GP concentration on the processing stability of a polymer under controlled high shear conditions.

Materials and Equipment:

- Polymer resin (e.g., Polypropylene powder)
- Sumilizer® GP
- Torque Rheometer equipped with a heated mixing bowl and roller blades
- Balance
- Stopwatch

Procedure:

- Sample Preparation:
 - Pre-dry the polymer resin according to the manufacturer's specifications to remove any moisture.[\[10\]](#)
 - Prepare several blends of the polymer with varying concentrations of Sumilizer® GP (e.g., 0 ppm as a control, 500 ppm, 1000 ppm, 1500 ppm). Ensure homogenous mixing of the powder blend.
- Instrument Setup:
 - Set the mixing bowl temperature to the desired processing temperature for the polymer (e.g., 180-200°C for PP).
 - Set the rotor speed to a high shear rate (e.g., 60-100 RPM).
- Measurement:
 - Add a pre-weighed amount of the polymer blend to the preheated mixing bowl.
 - Start the data acquisition and the rotors simultaneously.
 - Record the torque (in Nm) and melt temperature as a function of time.

- Continue the test until the torque value reaches a steady state and then begins to increase (indicating cross-linking) or decrease sharply (indicating degradation). The time to reach this point is the "stability time".
- Data Analysis:
 - Plot the torque vs. time for each concentration of Sumilizer® GP.
 - Compare the stability times for each formulation. A longer stability time indicates better protection against thermo-mechanical degradation.
 - Analyze the equilibrium torque values. A lower equilibrium torque at a given shear rate can indicate a lower melt viscosity.

Protocol 2: Assessing Polymer Degradation Using a Capillary Rheometer

A capillary rheometer can be used to measure the viscosity of a polymer melt at various shear rates, simulating the conditions in an extruder or injection molding machine.^{[11][12][13]} This method is useful for quantifying the extent of polymer degradation.

Objective: To measure the change in melt viscosity of a polymer stabilized with Sumilizer® GP after being subjected to a high shear history.

Materials and Equipment:

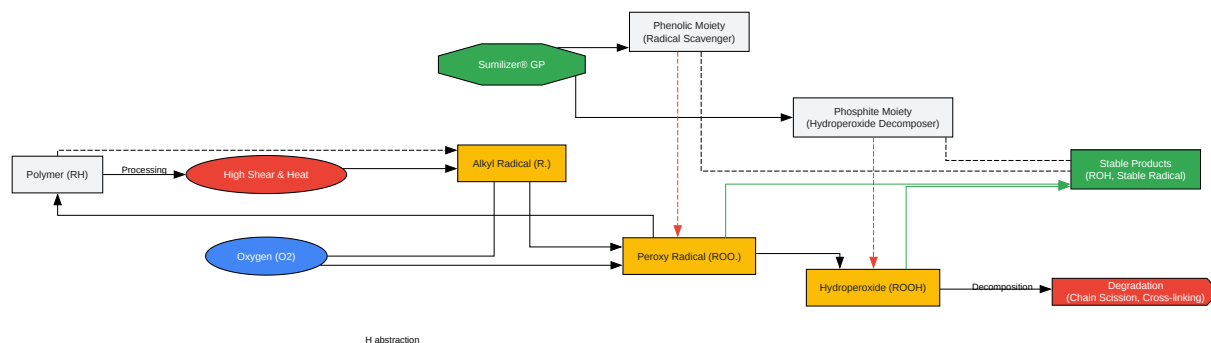
- Polymer pellets with and without Sumilizer® GP
- Capillary Rheometer (compliant with ASTM D3835 or ISO 11443)^{[11][13]}
- Extruder for pre-shearing the samples

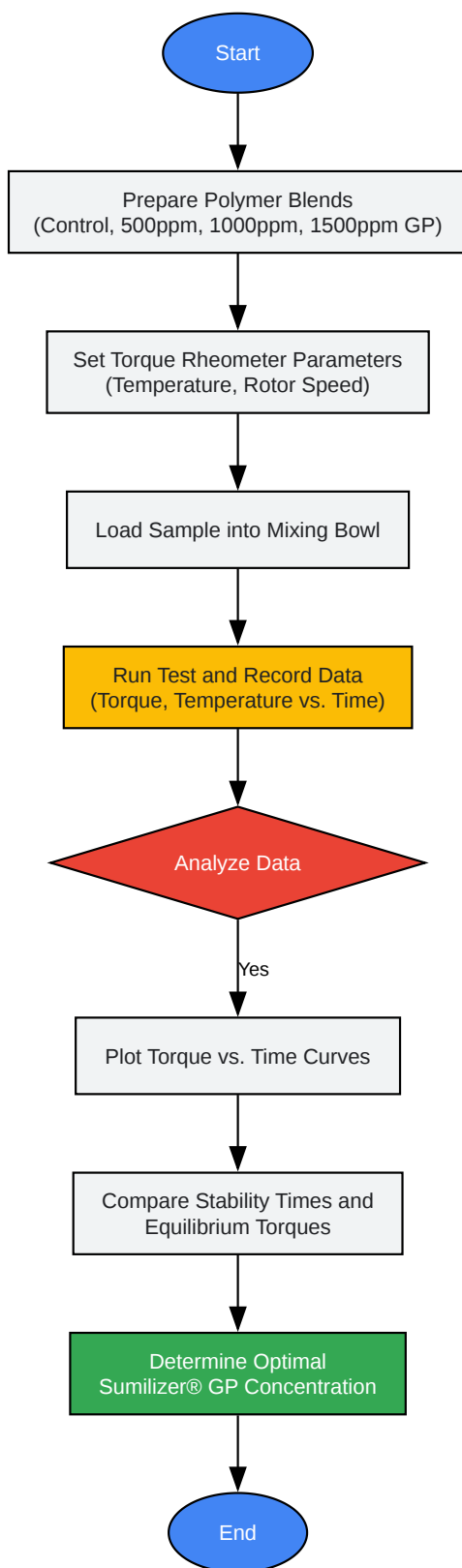
Procedure:

- Sample Preparation:
 - Take a sample of the virgin polymer (with and without Sumilizer® GP) for baseline viscosity measurement.

- Process the remaining material through a single-screw or twin-screw extruder at a high shear rate to impart a thermo-mechanical history. Collect the extrudate.
- Instrument Setup:
 - Set the barrel temperature of the capillary rheometer to the desired test temperature.
 - Select a capillary die of known dimensions (L/D ratio).
- Measurement:
 - Load the polymer sample (virgin or pre-sheared) into the rheometer barrel and allow it to reach thermal equilibrium.
 - Extrude the molten polymer through the die at a series of pre-defined piston speeds, which correspond to different shear rates.
 - Record the pressure drop across the die for each shear rate.
- Data Analysis:
 - Calculate the apparent shear stress and apparent shear rate for each data point.
 - Calculate the apparent melt viscosity at each shear rate.
 - Plot the viscosity vs. shear rate for the virgin and pre-sheared samples.
 - A smaller difference in the viscosity curves between the virgin and pre-sheared samples indicates better stabilization by Sumilizer® GP.

Visualizations





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